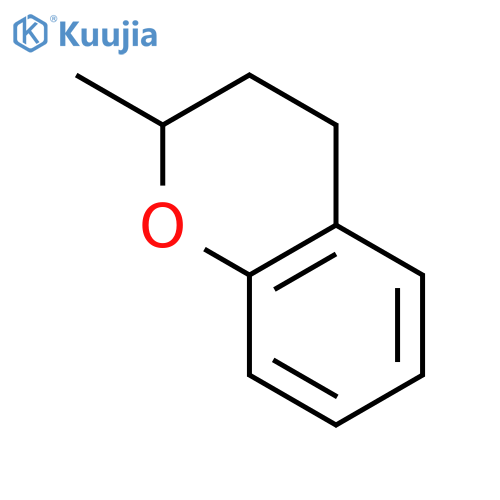Cas no 13030-26-7 (2H-1-Benzopyran, 3,4-dihydro-2-methyl-)

13030-26-7 structure
商品名:2H-1-Benzopyran, 3,4-dihydro-2-methyl-
2H-1-Benzopyran, 3,4-dihydro-2-methyl- 化学的及び物理的性質
名前と識別子
-
- 2H-1-Benzopyran, 3,4-dihydro-2-methyl-
- 2-methyl-3,4-dihydro-2H-chromene
- SCHEMBL155647
- 2-Methylchromane
- CS-0283271
- 2-Methylchroman
- 2-methyl-3,4-dihydro-2H-1-benzopyran
- SCHEMBL17167266
- DTXSID40327546
- methylchroman
- DTXSID10871208
- EN300-80121
- NSC-665553
- 13030-26-7
- NSC665553
-
- インチ: InChI=1S/C10H12O/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5,8H,6-7H2,1H3
- InChIKey: KGALVPYTKQIBAA-UHFFFAOYSA-N
- ほほえんだ: CC1CCC2=CC=CC=C2O1
計算された属性
- せいみつぶんしりょう: 148.089
- どういたいしつりょう: 148.089
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 9.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
2H-1-Benzopyran, 3,4-dihydro-2-methyl- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-80121-10.0g |
2-methyl-3,4-dihydro-2H-1-benzopyran |
13030-26-7 | 10.0g |
$4667.0 | 2023-02-12 | ||
| Enamine | EN300-80121-0.1g |
2-methyl-3,4-dihydro-2H-1-benzopyran |
13030-26-7 | 0.1g |
$956.0 | 2023-02-12 | ||
| Enamine | EN300-80121-0.25g |
2-methyl-3,4-dihydro-2H-1-benzopyran |
13030-26-7 | 0.25g |
$999.0 | 2023-02-12 | ||
| Enamine | EN300-80121-1.0g |
2-methyl-3,4-dihydro-2H-1-benzopyran |
13030-26-7 | 1.0g |
$1086.0 | 2023-02-12 | ||
| Enamine | EN300-80121-2.5g |
2-methyl-3,4-dihydro-2H-1-benzopyran |
13030-26-7 | 2.5g |
$2127.0 | 2023-02-12 | ||
| Enamine | EN300-80121-5.0g |
2-methyl-3,4-dihydro-2H-1-benzopyran |
13030-26-7 | 5.0g |
$3147.0 | 2023-02-12 | ||
| Enamine | EN300-80121-0.05g |
2-methyl-3,4-dihydro-2H-1-benzopyran |
13030-26-7 | 0.05g |
$912.0 | 2023-02-12 | ||
| Enamine | EN300-80121-0.5g |
2-methyl-3,4-dihydro-2H-1-benzopyran |
13030-26-7 | 0.5g |
$1043.0 | 2023-02-12 |
2H-1-Benzopyran, 3,4-dihydro-2-methyl- 関連文献
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
13030-26-7 (2H-1-Benzopyran, 3,4-dihydro-2-methyl-) 関連製品
- 119-98-2(dl-Tocol)
- 1746-11-8(2-Methylcoumaran)
- 493-08-3(3,4-Dihydro-2H-1-benzopyran)
- 119-13-1(δ-Tocopherol (>90%))
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)
推奨される供給者
Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
